1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide

Medicinal Chemistry TRPA1 Antagonist Sulfonamide SAR

1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide (CAS 1219163-67-3) is a synthetic small molecule (MW 346.42 g/mol, formula C₁₃H₁₈N₂O₅S₂) featuring a pyrrolidine-2-carboxamide core with two methanesulfonyl substituents—one on the pyrrolidine nitrogen and one on the para position of the anilide ring. This dual sulfonamide architecture places the compound within the broader class of pyrrolidine sulfonamides, a family investigated extensively for TRP channel antagonism (TRPA1, TRPV4) and kinase inhibition.

Molecular Formula C13H18N2O5S2
Molecular Weight 346.42
CAS No. 1219163-67-3
Cat. No. B2550983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide
CAS1219163-67-3
Molecular FormulaC13H18N2O5S2
Molecular Weight346.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C
InChIInChI=1S/C13H18N2O5S2/c1-21(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)22(2,19)20/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)
InChIKeyFCDUXHUYTICYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide (CAS 1219163-67-3): Chemical Profile and Procurement Context


1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide (CAS 1219163-67-3) is a synthetic small molecule (MW 346.42 g/mol, formula C₁₃H₁₈N₂O₅S₂) featuring a pyrrolidine-2-carboxamide core with two methanesulfonyl substituents—one on the pyrrolidine nitrogen and one on the para position of the anilide ring . This dual sulfonamide architecture places the compound within the broader class of pyrrolidine sulfonamides, a family investigated extensively for TRP channel antagonism (TRPA1, TRPV4) and kinase inhibition [1]. The compound's symmetrical sulfonamide pattern distinguishes it from mono-substituted analogs and renders it of interest to medicinal chemistry programs exploring sulfonamide-based pharmacophores for target engagement and selectivity tuning.

Why 1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide Cannot Be Replaced by Generic Pyrrolidine Sulfonamides


Generic interchange of pyrrolidine sulfonamides is unsupported because the precise sulfonamide substitution pattern determines the compound's interaction with biological targets. The presence of the 4-methanesulfonylphenyl group on the amide nitrogen provides a specific hydrogen-bond-accepting and steric topology absent in simpler analogs such as 1-methanesulfonylpyrrolidine-2-carboxamide or N-phenyl-pyrrolidine-2-carboxamide [1]. In the class of 1-arylsulfonyl-pyrrolidine-2-carboxamide TRPA1 antagonists, minor modifications to the anilide sulfonamide group have been shown to alter TRPA1 pIC₅₀ values by more than two orders of magnitude [2]. Consequently, procurement specialists and medicinal chemists must evaluate the exact substitution pattern rather than assuming class-level functional equivalence, as even conservative replacements can ablate target potency or introduce off-target liabilities.

Quantitative Evidence Guide for 1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide


Structural Differentiation from Mono-Methanesulfonyl Pyrrolidine Analogs

Compared to the mono-substituted analog 1-methanesulfonylpyrrolidine-2-carboxamide (CAS not assigned, MW 206.26 g/mol), the target compound incorporates a second methanesulfonyl group on the anilide phenyl ring, increasing the molecular weight from 206.26 to 346.42 g/mol and adding a second sulfonamide moiety capable of acting as a hydrogen-bond acceptor and electrostatic anchor . In the context of 1-arylsulfonyl-pyrrolidine-2-carboxamide TRPA1 antagonists, para-substituted phenylsulfonamide analogs have been explicitly claimed in patents by Hoffmann-La Roche and EA Pharma, where the nature of the aryl sulfonamide group is a critical determinant of TRPA1 antagonistic potency [1][2]. The specific 4-methanesulfonylphenyl substitution on the amide nitrogen of the target compound is an example from this claimed aryl sulfonamide space.

Medicinal Chemistry TRPA1 Antagonist Sulfonamide SAR

Positional Isomer Differentiation: Para-Methanesulfonyl vs. Meta- or Ortho-Substituted Analogs

The target compound bears the methanesulfonyl group at the para position of the anilide phenyl ring, whereas closely related isomers (e.g., 1-(4-fluorobenzenesulfonyl)-N-(3-methanesulfonylphenyl)pyrrolidine-2-carboxamide, CAS not retrieved) bear the methanesulfonyl group at the meta position . Para vs. meta substitution can alter the dihedral angle between the phenyl ring and the amide plane, modifying the spatial presentation of the sulfonamide moiety to the target protein. In the broader pyrrolidine sulfonamide class, positional isomerism has been shown to impact biological activity; for example, in sulfonamide pyrrolidine carboxamide antiplasmodial derivatives, substitution position significantly influenced both potency and selectivity against Plasmodium falciparum N-myristoyltransferase [1].

Medicinal Chemistry Sulfonamide Isomerism Target Binding

Differentiation from N-Phenyl-Pyrrolidine-2-Carboxamide Scaffolds Lacking Sulfonamide Groups

The target compound is distinguished from non-sulfonylated pyrrolidine carboxamides (e.g., N-phenyl-pyrrolidine-2-carboxamide, MW 176.22 g/mol) by the presence of two methanesulfonyl groups, which introduce strong hydrogen-bond accepting sulfone oxygen atoms (S=O) capable of engaging arginine, lysine, or backbone amide residues in target proteins [1]. In the crystallographic analysis of pyrrolidine sulfonamide analogs bound to TRPV4 (PDB entries associated with U.S. Patent 10,588,891), the sulfonyl oxygen atoms form critical hydrogen bonds with conserved tyrosine and serine residues in the channel's vanilloid binding pocket [2]. While no co-crystal structure exists for the target compound specifically, the conserved sulfonamide pharmacophore suggests these interactions are likely preserved, whereas non-sulfonylated analogs would lack this binding capacity entirely.

Medicinal Chemistry Sulfonamide Pharmacophore Drug Design

Recommended Application Scenarios for 1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide Based on Structural Evidence


TRPA1 Antagonist Lead Optimization and Patent SAR Exploration

The compound's structure falls squarely within the claimed scope of Hoffmann-La Roche's 1-arylsulfonyl-pyrrolidine-2-carboxamide TRPA1 antagonist patents [1]. Research teams pursuing novel TRPA1 antagonists for pain, asthma, or inflammatory indications can employ this compound as a scaffold validation tool or as a starting point for further derivatization. Its dual methanesulfonyl substitution provides a unique handle for exploring sulfonamide electronic effects on TRPA1 potency.

Sulfonamide Pharmacophore Profiling in TRPV4 Antagonist Programs

GlaxoSmithKline's TRPV4 antagonist patents explicitly describe pyrrolidine sulfonamide analogs as TRPV4 antagonists [2]. The bis-methanesulfonyl substitution pattern of the target compound may confer distinct TRPV4 binding kinetics or selectivity profiles compared to mono-sulfonamide or heteroaryl-sulfonamide analogs, making it a candidate for head-to-head profiling in TRPV4 biochemical or cellular assays.

Kinase Inhibitor Scaffold Development

The broader class of 1-methanesulfonyl-pyrrolidine-2-carboxamides has been explored as kinase inhibitors, with close analogs showing JAK1 IC50 values in the nanomolar range (73 nM) [3]. The target compound's additional anilide sulfonamide group may enhance kinase selectivity or ATP-competitive binding through interactions with the kinase hinge region or solvent-exposed residues, warranting its inclusion in kinase inhibitor screening cascades.

Antiplasmodial and Antioxidant Screening

Sulfonamide pyrrolidine carboxamide derivatives have demonstrated antiplasmodial activity (IC50 values 2.40–8.30 µM against P. falciparum) and DPPH radical scavenging (IC50 3.02–8.49 µg/mL) in recent studies [4]. The target compound's structural features align with the active derivatives in this series, supporting its evaluation in malaria drug discovery or antioxidant screening campaigns.

Quote Request

Request a Quote for 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.